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Compound of Interest

Compound Name: 2,4,5-Trimethyl-4,5-dihydrothiazole

Cat. No.: B3425398 Get Quote

Thiazoline derivatives are a fascinating class of heterocyclic compounds that contribute

significantly to the aroma and flavor of a wide variety of foods, particularly those that undergo

thermal processing. Formed primarily through the Maillard reaction, these sulfur-containing

compounds are renowned for their potent and diverse flavor notes, ranging from nutty and

roasted to meaty and savory. This guide provides a comparative study of the flavor

characteristics of different thiazoline derivatives, supported by experimental data, for

researchers, scientists, and drug development professionals.

Sensory Characteristics and Odor Thresholds
The flavor profile of a thiazoline derivative is dictated by its specific molecular structure,

including the nature and position of its substituents. The following table summarizes the flavor

notes and odor detection thresholds in water for a selection of key thiazoline derivatives. The

odor threshold is a critical quantitative measure, indicating the lowest concentration of a

substance that can be detected by the human sense of smell.
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Chemical
Structure

Flavor/Odor
Notes
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Threshold in
Water (ng/L)

References

2-Acetyl-2-

thiazoline

Popcorn,

roasted, nutty,

corn chip-like,

baked bread

crust

6 [1][2]

2,4-Dimethyl-3-

thiazoline

Meaty, roasted,

savory
1,000,000 [1]

2-Isobutyl-3-

thiazoline

Green, nutty,

cocoa, malty,

yeasty, meaty

2,000,000 [2]

4,5-Dimethyl-2-

isobutyl-3-

thiazoline

Meaty,

vegetable, spicy,

nutty, cocoa,

malty

1,000,000 [2]

2-Ethyl-4,5-

dimethyl-3-

thiazoline

Nutty, chocolate,

coffee, green,

meaty, musty,

peach, sulfurous

200,000 [3]

5-Ethyl-2,4-

dimethyl-3-

thiazoline

Meaty, fried

onion, pickled

onion, cat's pee

20,000 [1]

Trimethyl-3-

thiazoline
Meaty, savory 100,000 [1]

2-(2-Butyl)-4,5-

dimethyl-3-

thiazoline

Meaty, spicy,

vegetable
2,000,000 [4]
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The characteristic flavors of thiazoline derivatives are primarily a result of the Maillard reaction,

a complex series of chemical reactions between amino acids (particularly cysteine) and

reducing sugars that occurs during heating. The subsequent perception of these flavors is a

sophisticated biological process initiated by the interaction of the volatile thiazoline molecules

with olfactory receptors in the nasal cavity.

Maillard Reaction Pathway to Thiazoline Formation
The formation of thiazolines during the Maillard reaction is a multi-step process. It begins with

the condensation of a reducing sugar and an amino acid to form a Schiff base, which then

undergoes a series of rearrangements and reactions. The presence of the sulfur-containing

amino acid cysteine is crucial for the formation of the thiazoline ring.
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Figure 1. Simplified Maillard reaction pathway for thiazoline formation.

Olfactory Signal Transduction Pathway
Once the volatile thiazoline derivatives reach the olfactory epithelium in the nasal cavity, they

bind to specific G-protein coupled receptors (GPCRs) on the surface of olfactory receptor

neurons. This binding event triggers a cascade of intracellular signaling events, ultimately
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leading to the generation of an electrical signal that is transmitted to the brain and perceived as

a specific aroma.
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Figure 2. Olfactory signal transduction pathway for aroma perception.
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The characterization and quantification of thiazoline derivatives and their flavor profiles rely on

a combination of analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific

compounds in a complex mixture that contribute to its overall aroma. In GC-O, the effluent from

a gas chromatograph is split, with one portion going to a chemical detector (such as a mass

spectrometer) for identification and the other to a sniffing port where a trained sensory panelist

evaluates the odor of the eluting compounds.

Methodology:

Sample Preparation: Volatile compounds from the food matrix are extracted using

techniques such as solvent extraction, steam distillation, or solid-phase microextraction

(SPME).

Gas Chromatographic Separation: The extracted volatiles are injected into a gas

chromatograph, where they are separated based on their boiling points and affinity for the

chromatographic column's stationary phase.

Olfactometric Detection: A trained panelist sniffs the effluent from the GC column at a

dedicated port and records the time, intensity, and description of any detected odors.

Chemical Identification: Simultaneously, the separated compounds are identified using a

mass spectrometer or other detectors.

Data Analysis: The olfactometric data is correlated with the chemical data to identify the

specific compounds responsible for the perceived aromas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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